

GNF2133 Hydrochloride: A Technical Guide to its Biological Function and Therapeutic Potential

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Compound of Interest

Compound Name: GNF2133 hydrochloride

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Abstract

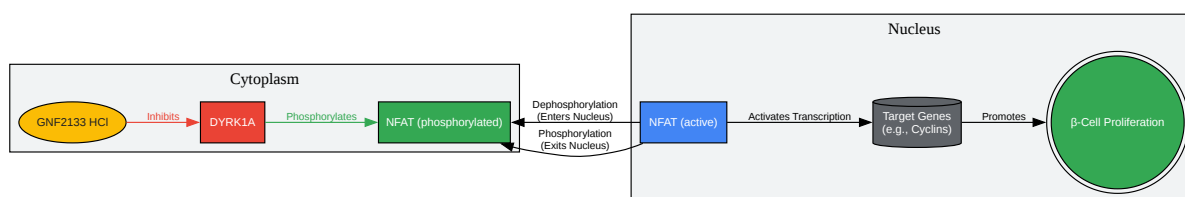
GNF2133 hydrochloride is a potent and selective small molecule inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). This document provides a comprehensive technical overview of the biological function of GNF2133, with a primary focus on its therapeutic potential in Type 1 Diabetes. GNF2133 promotes the proliferation of pancreatic β -cells, leading to increased insulin secretion and improved glycemic control in preclinical models. This guide details its mechanism of action, summarizes key in vitro and in vivo experimental findings, and provides an overview of its pharmacokinetic and safety profile. Detailed experimental protocols and structured data tables are presented to facilitate further research and development.

Introduction

GNF2133 is a 6-azaindole derivative identified as a highly potent and selective inhibitor of DYRK1A. [1][2]The primary therapeutic rationale for the development of GNF2133 is its ability to induce the proliferation of pancreatic β -cells. [1][2]In the context of Type 1 Diabetes, a disease characterized by the autoimmune destruction of these insulin-producing cells, GNF2133 offers a potential disease-modifying therapeutic strategy aimed at restoring β -cell mass and function. [1][2]

Mechanism of Action

GNF2133 exerts its biological effects primarily through the inhibition of DYRK1A, a serine/threonine kinase that acts as a negative regulator of cell proliferation. By inhibiting DYRK1A, GNF2133 initiates a signaling cascade that promotes β -cell division. A key downstream effector of DYRK1A is the Nuclear Factor of Activated T-cells (NFAT). DYRK1A phosphorylates NFAT, leading to its export from the nucleus and subsequent inactivation. GNF2133, by inhibiting DYRK1A, prevents this phosphorylation event, allowing NFAT to remain in the nucleus where it can activate the transcription of genes involved in cell cycle progression and proliferation.



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Figure 1: Signaling pathway of GNF2133-mediated β -cell proliferation.

In Vitro Studies

Kinase Inhibition Profile

GNF2133 is a highly potent inhibitor of DYRK1A with an IC_{50} in the low nanomolar range. Its selectivity has been assessed against a panel of other kinases, demonstrating a favorable profile with significantly lower potency against closely related kinases.

Kinase	IC50 (nM)	Selectivity (fold vs DYRK1A)
DYRK1A	6.2	1
GSK3β	>50,000	>8000
DYRK1B	Data not available	-
CLK1	Data not available	-
CLK4	Data not available	-
Data compiled from available literature. [1] [3]		

Pancreatic β-Cell Proliferation

GNF2133 has been shown to induce the proliferation of both rodent and human pancreatic β-cells in a dose-dependent manner.

Cell Type	GNF2133 Concentration	Proliferation Rate (% of control)
Rodent β-cells	1 μM	Data not available
Human β-cells	1 μM	Data not available
Specific quantitative data on proliferation rates are detailed in the supplementary materials of Liu et al., 2020. [4]		

Experimental Protocols

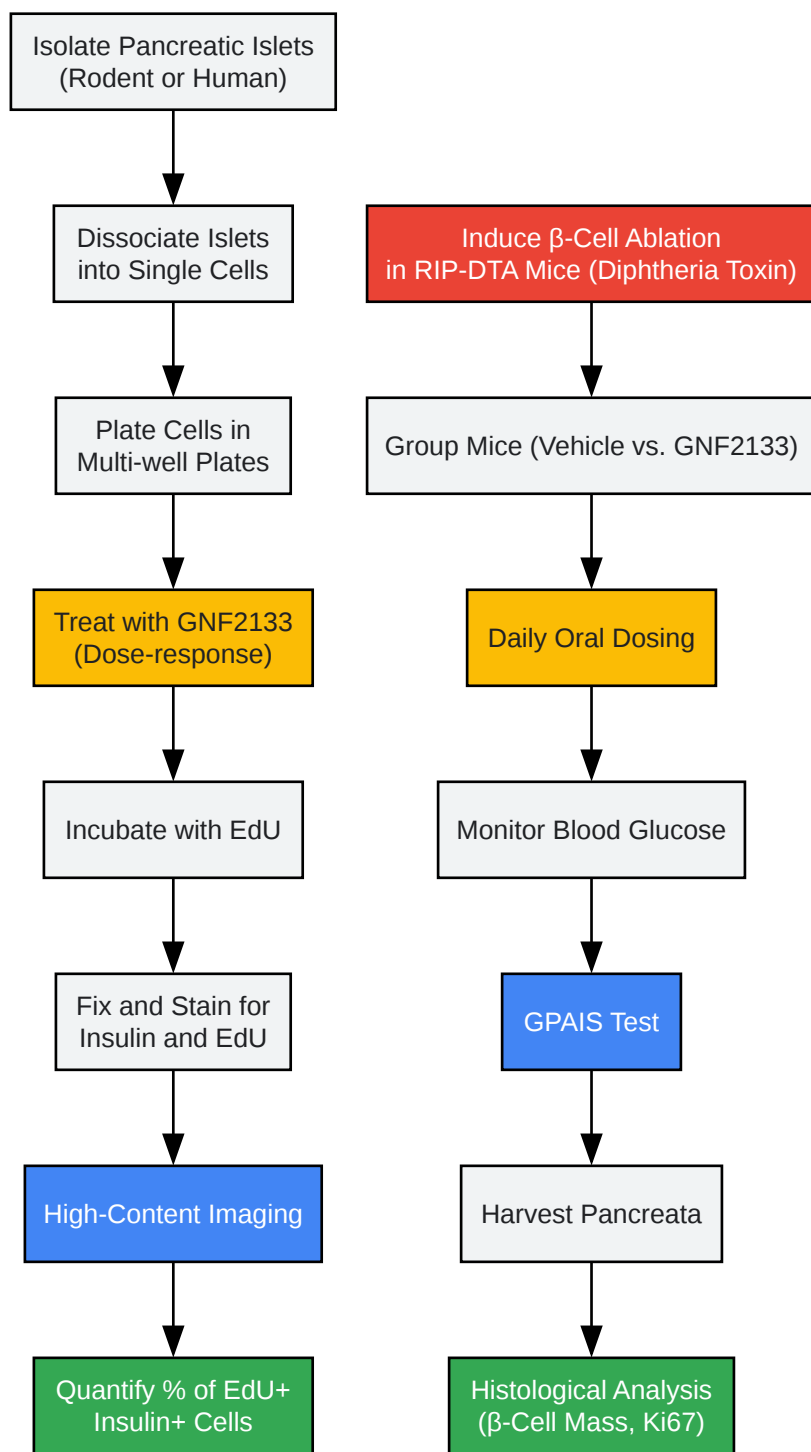
DYRK1A Inhibition Assay (General Protocol):

A biochemical assay is performed using recombinant human DYRK1A enzyme. The kinase activity is measured in the presence of varying concentrations of GNF2133. A substrate peptide and ATP are incubated with the enzyme, and the amount of phosphorylated substrate is

quantified, typically using a fluorescence-based method or mass spectrometry. The IC₅₀ value is calculated from the dose-response curve.

β-Cell Proliferation Assay (General Protocol):

Primary pancreatic islets are isolated from rodents or human donors. The islets are dissociated into single cells and cultured. The cells are treated with various concentrations of GNF2133. Proliferation is assessed by measuring the incorporation of a nucleoside analog, such as BrdU or EdU, into newly synthesized DNA, followed by immunocytochemistry and quantification using high-content imaging.



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References

- 1. researchgate.net [researchgate.net]
- 2. Selective DYRK1A Inhibitor for the Treatment of Type 1 Diabetes: Discovery of 6-Azaindole Derivative GNF2133 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
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